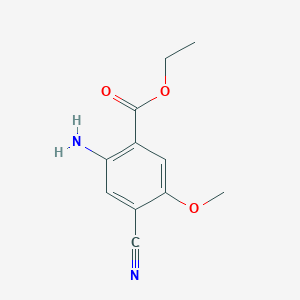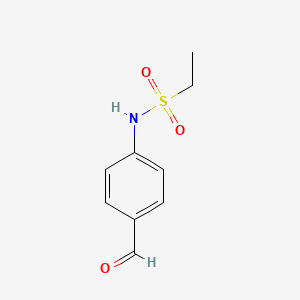![molecular formula C9H9ClN4O B12953619 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the chloro and carbohydrazide groups in the molecule enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of a catalyst such as acetic acid can yield 2-methylimidazo[1,2-a]pyridine.
Carbohydrazide Formation: The final step involves the reaction of the chlorinated imidazo[1,2-a]pyridine with hydrazine or a hydrazine derivative to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent due to its activity against multidrug-resistant strains.
Biological Research: Used as a probe to study enzyme interactions and inhibition mechanisms.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to the death of the bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the chloro and carbohydrazide groups, making it less reactive.
5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide: Similar structure but with a bromo group instead of chloro, which can affect its reactivity and biological activity.
2,3-Dimethylimidazo[1,2-a]pyridine: Different substitution pattern, leading to different chemical and biological properties.
Uniqueness
5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the chloro and carbohydrazide groups, which enhance its reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H9ClN4O |
|---|---|
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide |
InChI |
InChI=1S/C9H9ClN4O/c1-5-8(9(15)13-11)14-6(10)3-2-4-7(14)12-5/h2-4H,11H2,1H3,(H,13,15) |
Clave InChI |
ABWRRKMHJLTZAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)

![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)



![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)

![tert-Butyl 6-oxo-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B12953585.png)



